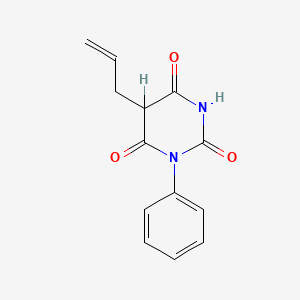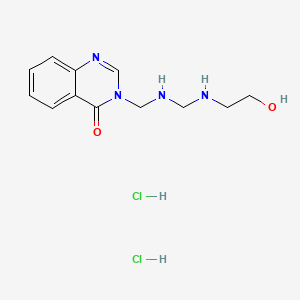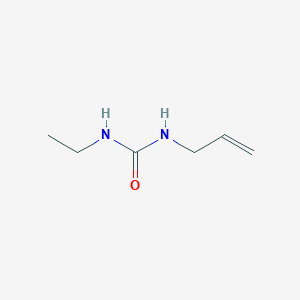
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C22H30BrNO3 and a molecular weight of 436.44 g/mol . This compound is known for its antimicrobial properties and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate involves the quaternization of tertiary amines with halocarbons. . The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use as an antiseptic and disinfectant.
Industry: The compound is used in the formulation of cleaning agents and sanitizers.
Mecanismo De Acción
The antimicrobial activity of Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is attributed to its quaternary ammonium structure. The positively charged ammonium group interacts with the negatively charged cell membranes of microorganisms, leading to disruption of the cell membrane integrity and subsequent cell death . This interaction inhibits the growth of bacteria and fungi, making it an effective antimicrobial agent.
Comparación Con Compuestos Similares
Similar compounds to Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate include:
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and antimicrobial applications.
Dodecylbenzenesulfonic acid: Used in detergents and cleaning agents for its surfactant properties.
This compound is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, enhancing its effectiveness in various applications.
Propiedades
Número CAS |
55019-66-4 |
|---|---|
Fórmula molecular |
C22H30BrNO3 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
butyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H30NO3.BrH/c1-4-5-16-23(2,3)17-18-26-21(24)22(25,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,25H,4-5,16-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QEQZIZQFEVNSQP-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


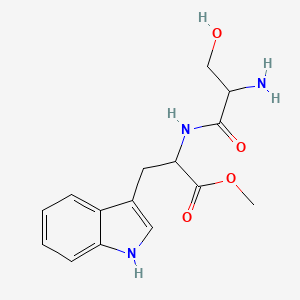
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
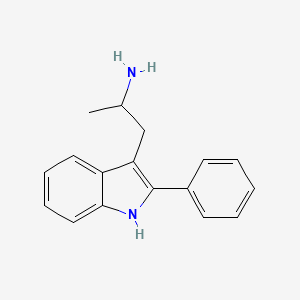
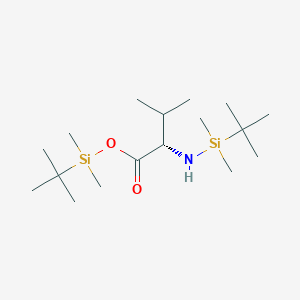
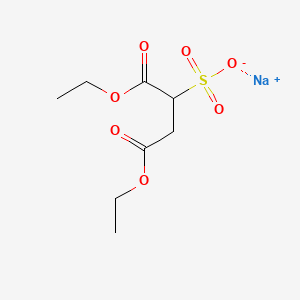
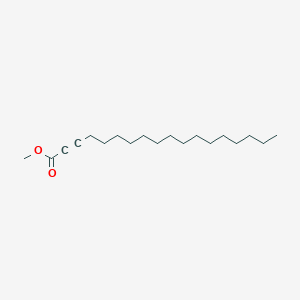
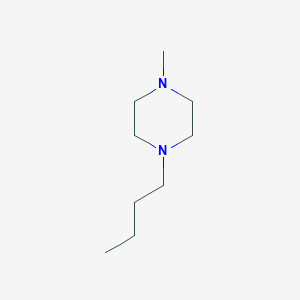
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)


![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
